Tert-butyl 1-cyanocyclobutane-1-carboxylate
Overview
Description
Tert-butyl 1-cyanocyclobutane-1-carboxylate is an organic compound with intriguing properties that make it valuable in various scientific fields. This compound is characterized by a cyclobutane ring with a cyano group and a carboxylic acid esterified with a tert-butyl group. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
The primary target of 1-Cyanocyclobutanecarboxylic acid tert-butyl ester is carboxylic acids . This compound is widely used as a protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents .
Mode of Action
1-Cyanocyclobutanecarboxylic acid tert-butyl ester interacts with its targets through a process known as esterification . This process involves the reaction of carboxylic acids with alcohols to form esters . In the case of 1-Cyanocyclobutanecarboxylic acid tert-butyl ester, it is used to protect carboxylic acids during chemical reactions .
Biochemical Pathways
The biochemical pathway affected by 1-Cyanocyclobutanecarboxylic acid tert-butyl ester is the esterification process . This process is crucial in the synthesis of a broad range of esters from simple alcohols . The downstream effects include the formation of new esters that can be used in various chemical reactions .
Pharmacokinetics
It is known that this compound is stable under various conditions, which may impact its bioavailability .
Result of Action
The result of the action of 1-Cyanocyclobutanecarboxylic acid tert-butyl ester is the formation of new esters . These esters can be used in various chemical reactions, including the synthesis of other compounds .
Action Environment
The action of 1-Cyanocyclobutanecarboxylic acid tert-butyl ester can be influenced by environmental factors such as temperature and pH . For instance, its deprotection is conveniently done under acidic conditions . Furthermore, it has excellent stability against various nucleophiles and reducing agents, which makes it a reliable protecting group in various environments .
Biochemical Analysis
Biochemical Properties
The tert-butyl ester group in 1-Cyanocyclobutanecarboxylic acid tert-butyl ester is widely used as a protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents . It is frequently used as a protecting group for the carboxylic acid functionality of amino acids
Molecular Mechanism
It is known that the tert-butyl ester group can be deprotected under acidic conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 1-cyanocyclobutane-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of 1-cyanocyclobutanecarboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. Another method includes the use of tert-butyl hydroperoxide and benzyl cyanides under metal-free conditions, which allows for the smooth oxidation, cleavage, and formation of the desired ester .
Industrial Production Methods
In industrial settings, the synthesis of tert-butyl esters often employs flow microreactor systems. These systems provide a more efficient, versatile, and sustainable process compared to traditional batch methods . The use of bis(trifluoromethanesulfonyl)imide as a catalyst in tert-butyl acetate has also been reported to yield high amounts of tert-butyl esters quickly and safely .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-cyanocyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) with nickel (Ni) or rhodium (Rh) catalysts.
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄, and chromium trioxide (CrO₃) in pyridine.
Reduction: H₂/Ni, H₂/Rh, Zn/HCl, Na/NH₃, LiAlH₄, NaBH₄.
Substitution: LiAlH₄, NaBH₄, and other nucleophiles like RLi, RMgX, and RCuLi.
Major Products
The major products formed from these reactions include various substituted cyclobutane derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 1-cyanocyclobutane-1-carboxylate is utilized in several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceutical Development: The compound is used in the synthesis of bioactive molecules and drug candidates.
Material Science: It is employed in the development of new materials with specific properties, such as polymers and resins.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl cyanoacetate: This compound also contains a cyano group and a tert-butyl ester, making it similar in reactivity and applications.
tert-Butyl esters of other carboxylic acids: These compounds share the tert-butyl ester functionality and exhibit similar stability and reactivity.
Uniqueness
Tert-butyl 1-cyanocyclobutane-1-carboxylate is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties. This makes it a valuable intermediate for synthesizing compounds that require specific ring structures and functionalities.
Properties
IUPAC Name |
tert-butyl 1-cyanocyclobutane-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-9(2,3)13-8(12)10(7-11)5-4-6-10/h4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJPMDOVKARKBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCC1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.